3-(Chloromethyl)phenol
Overview
Description
3-(Chloromethyl)phenol is an organic compound with the molecular formula C7H7ClO. It consists of a phenol ring substituted with a chloromethyl group at the third position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenol typically involves the chloromethylation of phenol derivatives. One efficient method involves treating phenol with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. This reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C .
Industrial Production Methods
Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of zinc chloride or other Lewis acids as catalysts is common, and the reaction conditions are optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenol ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: The major product is methylphenol (cresol).
Scientific Research Applications
3-(Chloromethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)phenol involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of a carbocation intermediate, which then reacts with the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybenzyl chloride
- 3-Trichloromethyl Phenol
- m-(Trichloromethyl)phenol
Comparison
3-(Chloromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chloromethylated phenols. For instance, 3-Hydroxybenzyl chloride has a hydroxyl group instead of a phenol, affecting its reactivity and applications .
Properties
IUPAC Name |
3-(chloromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275370 | |
Record name | 3-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-06-7 | |
Record name | 3-(chloromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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